4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one
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Overview
Description
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one: is a complex organic compound characterized by a spirocyclic structure. This compound features a benzoxazepine ring fused with a cyclobutane ring, making it a unique molecule of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzoxazepine derivative, the cyclobutane ring can be introduced through a [2+2] cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents such as sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound is explored for its potential bioactivity. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The spirocyclic structure is of interest for designing new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane]
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclopentane]
Uniqueness
Compared to similar compounds, 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one is unique due to its specific spirocyclic structure involving a cyclobutane ring
Properties
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)15-12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASCFFLFWNEMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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